
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole is a compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with transition metals, making them valuable in various catalytic processes. The compound’s structure consists of a carbazole core substituted with diphenylphosphino groups at the 2 and 7 positions and an ethyl group at the 9 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole typically involves the reaction of 2,7-dibromo-9-ethyl-9H-carbazole with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or tetrahydrofuran. The mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole undergoes various types of reactions, primarily due to the presence of the phosphine groups. These reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.
Coordination: Transition metals like palladium, platinum, or nickel.
Major Products
Oxidation: Phosphine oxides.
Substitution: Phosphine derivatives with different functional groups.
Coordination: Metal-phosphine complexes.
科学的研究の応用
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Biology: The compound’s metal complexes can be explored for their potential biological activities, such as anticancer properties.
Medicine: Research into its metal complexes may lead to the development of new therapeutic agents.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its role in catalysis.
作用機序
The mechanism by which 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole exerts its effects is primarily through its ability to coordinate with transition metals. The phosphine groups donate electron density to the metal center, stabilizing the metal in various oxidation states and facilitating catalytic cycles. This coordination can activate the metal center for various reactions, such as oxidative addition, reductive elimination, and migratory insertion.
類似化合物との比較
Similar Compounds
Bis(2-diphenylphosphinoethyl)phenylphosphine: Another phosphine ligand with similar coordination properties.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral phosphine ligand in asymmetric catalysis.
Uniqueness
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole is unique due to its carbazole core, which provides additional rigidity and electronic properties compared to other phosphine ligands. This can result in different coordination geometries and catalytic activities, making it a valuable ligand in specific catalytic applications.
特性
分子式 |
C38H31NP2 |
|---|---|
分子量 |
563.6 g/mol |
IUPAC名 |
(7-diphenylphosphanyl-9-ethylcarbazol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H31NP2/c1-2-39-37-27-33(40(29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-35(37)36-26-24-34(28-38(36)39)41(31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
InChIキー |
FLVZFZDUNNXKNI-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)

![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
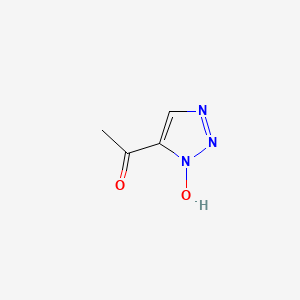

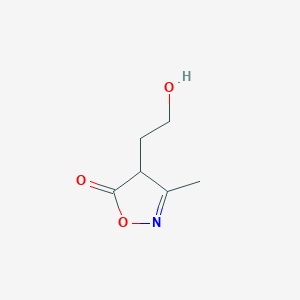
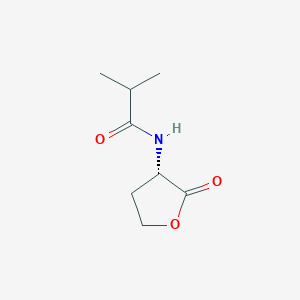

![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
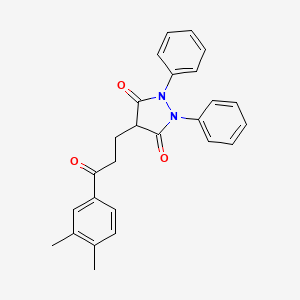

![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
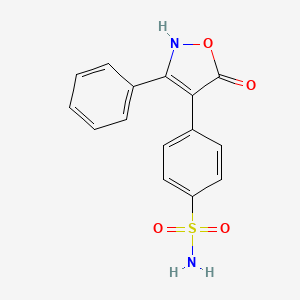
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
